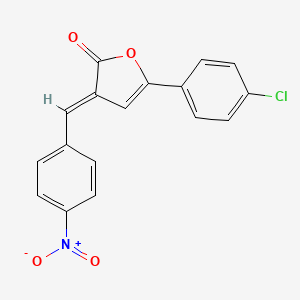
5-(4-chlorophenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, commonly known as CNBF, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. CNBF is a furanone derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
CNBF has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antibacterial, and antifungal properties. CNBF has also been investigated for its potential use in cancer treatment and as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of CNBF is not fully understood. However, studies have suggested that it may inhibit the production of inflammatory mediators by blocking the activation of nuclear factor-kappa B (NF-kB). CNBF has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that CNBF has anti-inflammatory and antimicrobial effects. It has been shown to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. CNBF has also been shown to inhibit the growth of certain bacteria and fungi. However, its effects on humans are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
CNBF has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. It has also been shown to have low toxicity in vitro. However, its limitations include its limited solubility in water and its instability in some solvents.
Orientations Futures
There are several future directions for research on CNBF. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory and antimicrobial effects. Additionally, research could be conducted to optimize the synthesis method of CNBF to improve its yield and purity.
Méthodes De Synthèse
CNBF can be synthesized using different methods, including the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate to form 5-(4-chlorophenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. Another method involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of potassium carbonate and 1,4-dioxane to form CNBF.
Propriétés
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-5-3-12(4-6-14)16-10-13(17(20)23-16)9-11-1-7-15(8-2-11)19(21)22/h1-10H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYJLHJVFRPYTP-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
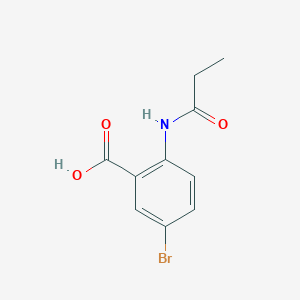
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)
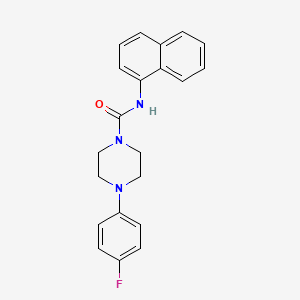

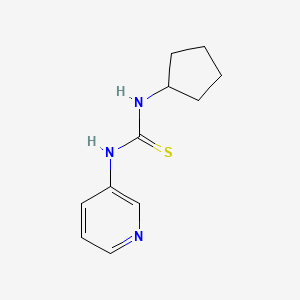
![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5882428.png)
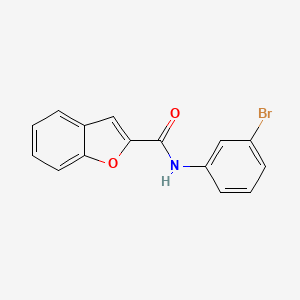
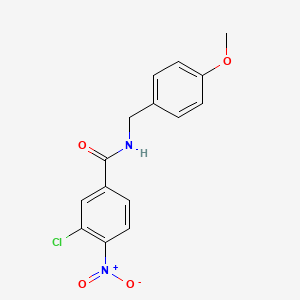
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)